1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid 1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784641
InChI: InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(8(12)13)9(14)15/h7H,4-6H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C11H17NO5
Molecular Weight: 243.26 g/mol

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15784641

Molecular Formula: C11H17NO5

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid -

Specification

Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-3-carboxylic acid
Standard InChI InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(8(12)13)9(14)15/h7H,4-6H2,1-3H3,(H,14,15)
Standard InChI Key DVDCJFAAKUCEDC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)O

Introduction

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid is a complex organic compound that plays a significant role in organic synthesis and medicinal chemistry. Its molecular structure includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. These components contribute to its unique structural properties and reactivity.

Synthesis and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid typically involves several key steps, including the protection of amine groups and subsequent reactions to introduce the desired functional groups. The reaction conditions are crucial for optimizing yield and purity.

Key Synthesis Steps

  • Starting Materials: Often involves piperidine derivatives.

  • Reaction Solvents: Methanol or ethyl acetate may be used to facilitate the reaction process.

  • Temperature and Time Control: Crucial for influencing the outcome of the synthesis.

Example Reaction Conditions

SolventTemperatureTimeYield
MethanolRoom TemperatureSeveral hoursVaries
Ethyl AcetateControlled TemperatureSeveral hoursVaries

Chemical Reactions and Applications

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid participates in various chemical reactions typical for compounds with carboxylic acids and amines. These reactions often depend on conditions such as pH, temperature, and the presence of catalysts or coupling agents.

Types of Reactions

  • Coupling Reactions: Utilizing coupling agents like carbodiimides.

  • Hydrolysis: Removal of the Boc protecting group under acidic conditions.

  • Condensation Reactions: Forming amides or esters.

Applications

  • Organic Synthesis: Used as a building block for more complex molecules.

  • Medicinal Chemistry: Potential precursor for pharmaceutical compounds.

Research Findings and Future Directions

Research on 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid is ongoing, with a focus on its applications in organic synthesis and medicinal chemistry. Future studies may explore its potential as a precursor for novel pharmaceuticals or its role in biochemical pathways.

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